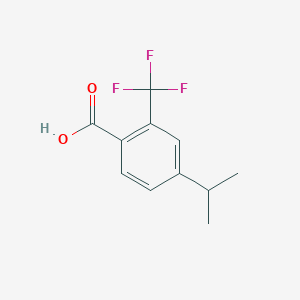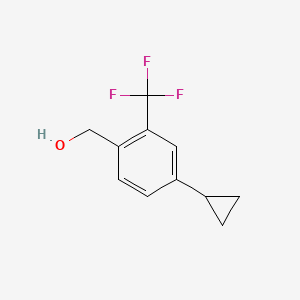![molecular formula C15H11F3O2 B8213528 4'-Methyl-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213528.png)
4'-Methyl-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Methyl-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group and a carboxylic acid group attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation of carbon-centered radical intermediates
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Análisis De Reacciones Químicas
Types of Reactions: 4’-Methyl-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4’-Methyl-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of 4’-Methyl-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
4-(Trifluoromethyl)benzoic acid: Similar structure with a trifluoromethyl group and a carboxylic acid group attached to a benzene ring.
3-(Trifluoromethyl)benzoic acid: Another compound with a trifluoromethyl group and a carboxylic acid group, but with different positioning on the benzene ring.
Uniqueness: 4’-Methyl-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both a methyl group and a trifluoromethyl group on the biphenyl structure. This combination of functional groups can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
4-(4-methylphenyl)-2-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9-2-4-10(5-3-9)11-6-7-12(14(19)20)13(8-11)15(16,17)18/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLLWZAPKQTFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(Cyclohexylmethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213450.png)
![3-Isobutoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213457.png)
![3-Ethoxy-2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213480.png)
![2'-Fluoro-3-isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213483.png)

![3'-Methyl-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213492.png)
![3'-(Trifluoromethoxy)-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213499.png)
![3'-Chloro-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213505.png)
![3'-Hydroxy-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213514.png)
![2'-Methyl-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213520.png)
![2'-Fluoro-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213524.png)

![4'-Chloro-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213533.png)

